Cas no 874805-87-5 (N-2-(dimethylamino)ethyl-N'-{3-(4-methylbenzenesulfonyl)-1,3-oxazolidin-2-ylmethyl}ethanediamide)

N-2-(dimethylamino)ethyl-N'-{3-(4-methylbenzenesulfonyl)-1,3-oxazolidin-2-ylmethyl}ethanediamide structure
874805-87-5 structure
Product Name:N-2-(dimethylamino)ethyl-N'-{3-(4-methylbenzenesulfonyl)-1,3-oxazolidin-2-ylmethyl}ethanediamide
CAS No:874805-87-5
MF:C17H26N4O5S
MW:398.477142810822
CID:6403852
PubChem ID:16807596
Update Time:2025-10-31

N-2-(dimethylamino)ethyl-N'-{3-(4-methylbenzenesulfonyl)-1,3-oxazolidin-2-ylmethyl}ethanediamide Chemical and Physical Properties

Names and Identifiers

    • N-2-(dimethylamino)ethyl-N'-{3-(4-methylbenzenesulfonyl)-1,3-oxazolidin-2-ylmethyl}ethanediamide
    • F1843-0585
    • HMS2979H04
    • SR-01000016746
    • N-[2-(dimethylamino)ethyl]-N'-{[3-(4-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide
    • AKOS024614272
    • N1-(2-(dimethylamino)ethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide
    • SR-01000016746-1
    • CHEMBL1874913
    • N-[2-(dimethylamino)ethyl]-N'-[[3-(4-methylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide
    • MLS001236267
    • 874805-87-5
    • SMR000806544
    • Inchi: 1S/C17H26N4O5S/c1-13-4-6-14(7-5-13)27(24,25)21-10-11-26-15(21)12-19-17(23)16(22)18-8-9-20(2)3/h4-7,15H,8-12H2,1-3H3,(H,18,22)(H,19,23)
    • InChI Key: YQGUKWWCDHQCFR-UHFFFAOYSA-N
    • SMILES: C(NCCN(C)C)(=O)C(NCC1N(S(C2=CC=C(C)C=C2)(=O)=O)CCO1)=O

Computed Properties

  • Exact Mass: 398.16239112g/mol
  • Monoisotopic Mass: 398.16239112g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 7
  • Complexity: 611
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 116Ų

N-2-(dimethylamino)ethyl-N'-{3-(4-methylbenzenesulfonyl)-1,3-oxazolidin-2-ylmethyl}ethanediamide Pricemore >>

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N-2-(dimethylamino)ethyl-N'-{3-(4-methylbenzenesulfonyl)-1,3-oxazolidin-2-ylmethyl}ethanediamide Related Literature

Additional information on N-2-(dimethylamino)ethyl-N'-{3-(4-methylbenzenesulfonyl)-1,3-oxazolidin-2-ylmethyl}ethanediamide

Introduction to N-2-(dimethylamino)ethyl-N'-{3-(4-methylbenzenesulfonyl)-1,3-oxazolidin-2-ylmethyl}ethanediamide (CAS No. 874805-87-5)

N-2-(dimethylamino)ethyl-N'-{3-(4-methylbenzenesulfonyl)-1,3-oxazolidin-2-ylmethyl}ethanediamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by its CAS number 874805-87-5, belongs to a class of molecules that exhibit promising properties for drug development. Its molecular structure incorporates several key functional groups, including a N,N-dimethylamino moiety and an 1,3-oxazolidin-2-one ring system, which are known to contribute to its pharmacological relevance.

The presence of the 4-methylbenzenesulfonyl group in the molecule suggests potential interactions with biological targets such as enzymes and receptors. This group is often utilized in medicinal chemistry to enhance binding affinity and selectivity. The combination of these structural elements makes N-2-(dimethylamino)ethyl-N'-{3-(4-methylbenzenesulfonyl)-1,3-oxazolidin-2-ylmethyl}ethanediamide a compound of interest for further investigation in the development of novel therapeutic agents.

In recent years, there has been a growing interest in the exploration of oxazolidinone derivatives due to their diverse biological activities. Oxazolidinones are heterocyclic compounds that have shown efficacy in various pharmacological contexts, including antimicrobial, anti-inflammatory, and anticancer applications. The specific derivative mentioned here, featuring a methylbenzenesulfonyl substituent, may exhibit unique properties that distinguish it from other oxazolidinone-based compounds.

The N,N-dimethylamino group is another critical feature of this molecule. This moiety is commonly found in bioactive molecules and is known to influence both the solubility and the binding characteristics of a compound. Its presence in N-2-(dimethylamino)ethyl-N'-{3-(4-methylbenzenesulfonyl)-1,3-oxazolidin-2-ylmethyl}ethanediamide suggests that it may interact favorably with biological targets, potentially leading to improved pharmacological outcomes.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of molecules with greater accuracy. By leveraging techniques such as molecular docking and virtual screening, scientists can identify promising candidates for further experimental validation. N-2-(dimethylamino)ethyl-N'-{3-(4-methylbenzenesulfonyl)-1,3-oxazolidin-2-ylmethyl}ethanediamide has been subjected to such computational studies, which have revealed potential interactions with various biological targets.

The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. The incorporation of the 4-methylbenzenesulfonyl group into the oxazolidinone core is particularly challenging due to the need for precise functional group transformations. However, recent improvements in synthetic methodologies have made it more feasible to construct complex molecules like this one.

In addition to its structural complexity, N-2-(dimethylamino)ethyl-N'-{3-(4-methylbenzenesulfonyl)-1,3-oxazolidin-2-ylmethyl}ethanediamide exhibits interesting physicochemical properties. These properties are crucial for determining its suitability for drug development, as they influence factors such as bioavailability and metabolic stability. Preliminary studies have shown that this compound possesses favorable solubility characteristics, which could enhance its absorption and distribution within biological systems.

The potential applications of N-2-(dimethylamino)ethyl-N'-{3-(4-methylbenzenesulfonyl)-1,3-oxazolidin-2-ylmethyl}ethanediamide are broad and span across multiple therapeutic areas. Its unique structural features suggest that it may be effective against a range of diseases, including those associated with inflammation and infection. Furthermore, its ability to interact with various biological targets makes it a versatile candidate for drug design.

Ongoing research is focused on elucidating the mechanism of action of this compound and exploring its potential in preclinical studies. By understanding how it interacts with biological systems at the molecular level, scientists can fine-tune its properties to maximize its therapeutic efficacy. The integration of experimental data with computational modeling is proving invaluable in this regard.

The future prospects for N-2-(dimethylamino)ethyl-N'-{3-(4-methylbenzenesulfonyl)-1,3-oxazolidin-2-ylmethyl}ethanediamide are promising. As our understanding of complex molecular interactions continues to grow, so too does our ability to develop innovative therapeutics. This compound represents a significant step forward in the quest for new treatments that address unmet medical needs.

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